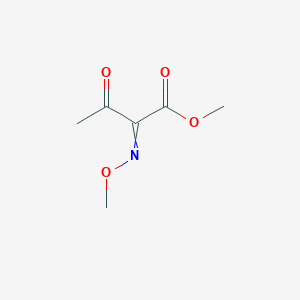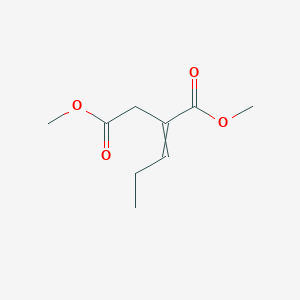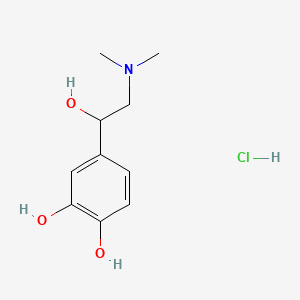
3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole, also known as BTCPT, is a heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a member of the 1,2,4-triazole family, which is a group of compounds that have been widely studied in the past few decades due to their potential medicinal properties. BTCPT has been synthesized in the laboratory, and its structure and properties have been thoroughly studied.
Applications De Recherche Scientifique
Corrosion Inhibition
- 4H-1,2,4-Triazole derivatives, including those similar in structure to 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds act as effective corrosion inhibitors by adsorbing onto the metal surface, following the Langmuir adsorption isotherm model. The inhibitive efficiency depends on the nature and type of substituents present in the molecule. Polarization curves indicate that these triazoles are mixed-type inhibitors, affecting both cathodic and anodic processes. Studies have shown that certain triazole derivatives can achieve inhibition efficiencies up to 99.6% at specific concentrations, demonstrating their potential for protecting metals against corrosion in industrial applications (Bentiss et al., 2007).
Organic Electronics
- Triazole derivatives have been explored for their applications in organic electronics, particularly as electron-transport materials in organic light-emitting diodes (OLEDs). By modifying the electronic properties of the triazole ring through the introduction of various substituents, researchers have been able to control the frontier orbital energy levels while maintaining energy band gaps suitable for electron transport. These modifications have led to materials with high triplet energy states and improved electron mobilities, making them suitable for use in blue phosphorescent OLEDs. Such advancements highlight the potential of triazole derivatives in enhancing the performance of OLEDs and other electronic devices (Yi et al., 2016).
Chemical Synthesis and Biological Activities
- Research has also focused on the synthesis of new chemical entities based on triazole derivatives for various biological applications. For instance, studies have investigated the antimicrobial activities of bis(Schiff bases) and their triazole-based lariat macrocycles, indicating that some derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. These findings suggest the potential of triazole derivatives in developing new antimicrobial agents (Kassab et al., 2020).
Propriétés
IUPAC Name |
3,5-bis(2-chlorophenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-17-12-6-4-10-15(17)19-23-24-20(16-11-5-7-13-18(16)22)25(19)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGNEMMOWHQWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60830946 | |
| Record name | 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60830946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |
CAS RN |
88032-13-7 | |
| Record name | 3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60830946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)







![(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine](/img/structure/B1493951.png)